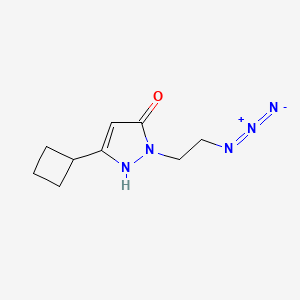
1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Overview
Description
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a synthetic organic compound characterized by the presence of an azidoethyl group attached to a cyclobutyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol typically involves the alkylation of a pyrazole derivative with an azidoethyl reagent. One common method includes the reaction of 3-cyclobutyl-1H-pyrazol-5-ol with 2-azidoethyl-4-methyl benzenesulfonate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group on the pyrazole ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, such as copper sulfate (CuSO4) and sodium ascorbate, are commonly used in aqueous or organic solvents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is often employed.
Major Products:
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Ketones: Produced by the oxidation of the hydroxyl group.
Scientific Research Applications
1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive triazoles, which are investigated for their potential as antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of energetic materials and polymers due to its azido group, which can undergo exothermic reactions.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol largely depends on its chemical transformations:
Reduction to Amines: The resulting amines can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
1-(2-Azidoethyl)-1H-pyrazole: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(2-Azidoethyl)-3-methyl-1H-pyrazol-5-ol: Contains a methyl group instead of a cyclobutyl group, which may alter its physical and chemical properties.
Uniqueness: 1-(2-Azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in chemical and biological applications .
Properties
IUPAC Name |
2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLCVQGPFWZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















